molecular formula C10H11NO4 B1630485 2-(4-Nitrophenyl)butyric acid CAS No. 7463-53-8

2-(4-Nitrophenyl)butyric acid

Cat. No. B1630485
CAS RN: 7463-53-8
M. Wt: 209.2 g/mol
InChI Key: XBGNOMBPRQVJSR-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)butyric acid is a chemical compound with the linear formula C10H11NO4 . It has a molecular weight of 209.203 . This compound is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents .


Synthesis Analysis

The synthesis of 2-(4-nitrophenyl)butyric acid can be achieved using α-phenylbutyronitrile as the starting material. The process involves producing 2-(4-nitrophenyl)butyronitrile through a nitration reaction, followed by a hydrolysis reaction to produce 2-(4-nitrophenyl)butyric acid . A more efficient method for synthesizing this compound has been developed, which involves introducing bacillus subtilis during the hydrolysis of the cyano-group. This method replaces the traditional condition of hydrolysis by sulfuric acid, optimizes the reaction scheme, and greatly improves the reaction yield .


Chemical Reactions Analysis

The continuous hydrogenation of 2-(4-nitrophenyl)butyric acid has been studied in a micropacked-bed reactor . The reaction involves the interaction of gaseous and liquid reactants on a solid catalyst. The reaction proceeds through the dual-site molecular adsorption of the reactants, and 2-(4-nitrophenyl)butyric acid can be reduced to 2-(4-aminophenyl)butyric acid either by generating a hydroxylamine intermediate or through direct reduction .

Scientific Research Applications

  • Photoresponsive Drug Delivery Systems

    • 2-(4-Nitrophenyl)butyric acid derivatives have been utilized in the development of photoresponsive hyaluronate nanogels. These nanogels can effectively cage and release antitumor drugs upon photoactivation, enhancing tumor cell killing efficacy with localized light irradiation (Park et al., 2013).
  • Synthesis of N-Substituted Indole-2-Thiols

    • The compound plays a role in the synthesis of various heterocyclic compounds, including N-substituted indole-2-thiols, which are significant in pharmaceutical research (Androsov & Neckers, 2007).
  • Development of Fused Gamma-Lactam Beta-Lactone Bicycles

    • Nitrophenyl isocyanide, a related compound, has been used in the synthesis of proteasome inhibitor omuralide, demonstrating the compound's potential in drug development (Gilley & Kobayashi, 2008).
  • Investigation of Nucleophilic Addition Reactions

    • Research has explored the nucleophilic addition of amines to derivatives of 2-(4-Nitrophenyl)butyric acid, contributing to the understanding of complex organic reactions important in medicinal chemistry (Sibiryakova et al., 2002).
  • Chemical Chaperone Applications in Neurodegeneration and Cancer

    • Derivatives of 2-(4-Nitrophenyl)butyric acid have been studied for their role as chemical chaperones in the context of neurodegenerative diseases and cancer, highlighting their potential therapeutic applications (Villani et al., 2023).
  • Modification of Electrophilic Centers in Pyridinolysis

    • The compound has been used in studies focusing on the modification of electrophilic centers and substituents, providing insights into organic reaction mechanisms (Um et al., 2006).
  • Protecting Group in Organic Synthesis

    • The (2-nitrophenyl)acetyl group, derived from 2-(4-Nitrophenyl)butyric acid, serves as a selective and removable protecting group in carbohydrate and peptide synthesis, demonstrating its utility in organic chemistry (Daragics & Fügedi, 2010).
  • Butyric Acid in Biotechnology Advances

    • While not directly related to 2-(4-Nitrophenyl)butyric acid, butyric acid has broad applications in biotechnology, which may be relevant for derivatives of this compound (Jiang et al., 2018).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound . It is also advised to use this compound only outdoors or in a well-ventilated area .

Future Directions

Given that 2-(4-Nitrophenyl)butyric acid is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents , it is likely that future research will continue to focus on optimizing its synthesis and exploring its potential applications in medical and pharmaceutical contexts .

properties

IUPAC Name

2-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGNOMBPRQVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033429
Record name 2-(4-Nitrophenyl)butanoic acid
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)butyric acid

CAS RN

7463-53-8, 46406-87-5
Record name α-Ethyl-4-nitrobenzeneacetic acid
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Record name Butyric acid, 2-(p-nitrophenyl)-
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Record name 2-(4-nitrophenyl)butyric acid
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Synthesis routes and methods I

Procedure details

A mixture of concentrated nitric acid (32 mL) and concentrated sulfuric acid (32 mL) were cooled in an ice salt bath. Solid 2-phenylbutyric acid (16.42 g, 100 mmol) was added in small portions maintaining the solution temperature below 10° C. The reaction was warmed to room temperature and allowed to stir for 1 hour. The product was isolated by pouring the reaction mixture onto 150 mL of crushed ice, filtering the white solid and recrystallizing from EtOH to give 14.5 g (69%) of the product as white crystals.
Quantity
32 mL
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reactant
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32 mL
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16.42 g
Type
reactant
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[Compound]
Name
ice
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid was cooled to -10° C. with stirring. To this solution was added, dropwise, a mixture of 39.4 ml of 70% nitric acid and 170 ml of acetic acid at such a rate that the temperature was maintained below 0° C. The mixture was then warmed to 20° C. over a period of 1 hour and poured into ice water. The off-white solid which formed was separated by filtration, washed with ice water and sucked as dry as possible on the filter. The resultant solid was dissolved in chloroform, a water layer was separated, and the chloroform layer was dried over magnesium sulfate. The solvent was removed under reduced pressure to give a crude solid which was recrystallized from a mixture of hot toluene/hexane to give 2-(4-nitrophenyl)butyric acid.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
39.4 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 150 ml of ethanol was dissolved 37.18 g (0.12 mole) of diethyl 2-ethyl-2-(4-nitrophenyl)malonate and a solution of 30.41 g (0.76 mole) of sodium hydroxide in 100 ml of water was added and then heated under reflux for 3 hours on an oil bath. After the solvent was distilled off in vacuo, the residue was dissolved in 200 ml of water and then extracted with 300 ml of ether. The ether layer was removed and the water layer was acidified with conc. hydrochloric acid and extracted again with ether. The ether layer was separated, washed with saturated sodium chloride solution and dried over magnesium sulfate. The ether was distilled off in vacuo to give 17.25 g (0.083 mole, 69% yield) of 2-(4-nitrophenyl)-n-butyric acid.
Quantity
30.41 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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Name
diethyl 2-ethyl-2-(4-nitrophenyl)malonate
Quantity
37.18 g
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Hua, B Liu, J Cai, T Wang, M Cheng - Synthesis, 2023 - thieme-connect.com
In this study, indobufen was successfully synthesized from diludine-triggered metal-free cascade in good yield. This process includes esterification, reduction, reductive amination/…
Number of citations: 2 www.thieme-connect.com
WH KLAUSMEIER - 1979 - search.proquest.com
A. Organ-imaging Radiodiagnostics The general objective of this research has been to attempt to develop new diagnostic imaging agents. Such agents are pharmaceuticals containing …
Number of citations: 1 search.proquest.com

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